2-Isopropyl-1-methoxy-1H-naphtho[2,3-D]imidazole-4,9-dione
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Overview
Description
2-Isopropyl-1-methoxy-1H-naphtho[2,3-D]imidazole-4,9-dione is a complex organic compound belonging to the class of naphthoquinone derivatives. This compound is characterized by its unique structure, which includes an imidazole ring fused to a naphthoquinone core, with isopropyl and methoxy substituents. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Isopropyl-1-methoxy-1H-naphtho[2,3-D]imidazole-4,9-dione typically involves the cyclization of appropriate precursors. One common method includes the reaction of 2,3-diaminonaphthoquinone with isopropyl and methoxy substituents under specific conditions. The reaction is often carried out in the presence of a suitable catalyst and solvent to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would require optimization of reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and reaction time, as well as purification steps such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
2-Isopropyl-1-methoxy-1H-naphtho[2,3-D]imidazole-4,9-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the quinone moiety to hydroquinone.
Substitution: The imidazole ring can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Electrophilic reagents like alkyl halides or acyl chlorides are employed under acidic or basic conditions.
Major Products
The major products formed from these reactions include various substituted naphthoquinone and hydroquinone derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
2-Isopropyl-1-methoxy-1H-naphtho[2,3-D]imidazole-4,9-dione has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential antibacterial and antifungal properties.
Medicine: Explored for its potential therapeutic effects, including anticancer activity.
Industry: Utilized in the development of organic electronic materials and dyes.
Mechanism of Action
The mechanism of action of 2-Isopropyl-1-methoxy-1H-naphtho[2,3-D]imidazole-4,9-dione involves its interaction with specific molecular targets. The compound’s quinone moiety can undergo redox cycling, generating reactive oxygen species (ROS) that can damage cellular components. Additionally, the imidazole ring can interact with various enzymes and receptors, modulating their activity and leading to biological effects .
Comparison with Similar Compounds
Similar Compounds
- 1-Methoxy-2-methyl-1H-naphtho[2,3-D]imidazole-4,9-dione
- 2-Isopropyl-1-methyl-1H-naphtho[2,3-D]imidazole-4,9-dione
- 1-Methoxy-2-ethyl-1H-naphtho[2,3-D]imidazole-4,9-dione
Uniqueness
2-Isopropyl-1-methoxy-1H-naphtho[2,3-D]imidazole-4,9-dione is unique due to its specific substituents, which confer distinct chemical and biological properties. The presence of both isopropyl and methoxy groups enhances its solubility and reactivity compared to similar compounds .
Properties
Molecular Formula |
C15H14N2O3 |
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Molecular Weight |
270.28 g/mol |
IUPAC Name |
3-methoxy-2-propan-2-ylbenzo[f]benzimidazole-4,9-dione |
InChI |
InChI=1S/C15H14N2O3/c1-8(2)15-16-11-12(17(15)20-3)14(19)10-7-5-4-6-9(10)13(11)18/h4-8H,1-3H3 |
InChI Key |
JMFGOJXEOMBIKQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=NC2=C(N1OC)C(=O)C3=CC=CC=C3C2=O |
Origin of Product |
United States |
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